molecular formula C21H20ClN3O3S B180940 2-(3-chloro-2-methyl-N-(4-methylphenyl)sulfonylanilino)-N-pyridin-3-ylacetamide CAS No. 6481-30-7

2-(3-chloro-2-methyl-N-(4-methylphenyl)sulfonylanilino)-N-pyridin-3-ylacetamide

Cat. No. B180940
CAS RN: 6481-30-7
M. Wt: 429.9 g/mol
InChI Key: RZWLNHAXRBIWIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-chloro-2-methyl-N-(4-methylphenyl)sulfonylanilino)-N-pyridin-3-ylacetamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound, also known as CHIR-99021, is a potent and selective inhibitor of glycogen synthase kinase-3 (GSK-3), an enzyme that plays a crucial role in various cellular processes.

Mechanism of Action

2-(3-chloro-2-methyl-N-(4-methylphenyl)sulfonylanilino)-N-pyridin-3-ylacetamide selectively inhibits GSK-3 by binding to its ATP-binding site. GSK-3 is a serine/threonine kinase that phosphorylates various substrates involved in cellular processes. Inhibition of GSK-3 by 2-(3-chloro-2-methyl-N-(4-methylphenyl)sulfonylanilino)-N-pyridin-3-ylacetamide leads to the activation of downstream signaling pathways such as the Wnt/β-catenin pathway, which plays a crucial role in cell proliferation and differentiation.
Biochemical and Physiological Effects:
Inhibition of GSK-3 by 2-(3-chloro-2-methyl-N-(4-methylphenyl)sulfonylanilino)-N-pyridin-3-ylacetamide has been shown to have various biochemical and physiological effects. Inhibition of GSK-3 leads to the activation of the Wnt/β-catenin pathway, which promotes cell proliferation and differentiation. 2-(3-chloro-2-methyl-N-(4-methylphenyl)sulfonylanilino)-N-pyridin-3-ylacetamide has also been shown to enhance insulin signaling by inhibiting GSK-3, which leads to the activation of glycogen synthesis and glucose uptake. Inhibition of GSK-3 by 2-(3-chloro-2-methyl-N-(4-methylphenyl)sulfonylanilino)-N-pyridin-3-ylacetamide has also been shown to have neuroprotective effects in various neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

2-(3-chloro-2-methyl-N-(4-methylphenyl)sulfonylanilino)-N-pyridin-3-ylacetamide has several advantages for lab experiments. It is a potent and selective inhibitor of GSK-3, which allows for specific inhibition of GSK-3 without affecting other kinases. 2-(3-chloro-2-methyl-N-(4-methylphenyl)sulfonylanilino)-N-pyridin-3-ylacetamide is also cell-permeable, which allows for easy delivery into cells. However, 2-(3-chloro-2-methyl-N-(4-methylphenyl)sulfonylanilino)-N-pyridin-3-ylacetamide has some limitations for lab experiments. It has a short half-life, which requires frequent dosing. 2-(3-chloro-2-methyl-N-(4-methylphenyl)sulfonylanilino)-N-pyridin-3-ylacetamide is also a relatively expensive compound, which may limit its use in some labs.

Future Directions

There are several future directions for research on 2-(3-chloro-2-methyl-N-(4-methylphenyl)sulfonylanilino)-N-pyridin-3-ylacetamide. One direction is to investigate the therapeutic potential of 2-(3-chloro-2-methyl-N-(4-methylphenyl)sulfonylanilino)-N-pyridin-3-ylacetamide in various diseases such as diabetes, cancer, and neurodegenerative disorders. Another direction is to investigate the role of GSK-3 inhibition in stem cell research, particularly in the maintenance of pluripotency and self-renewal of stem cells. Further research is also needed to optimize the dosing and delivery of 2-(3-chloro-2-methyl-N-(4-methylphenyl)sulfonylanilino)-N-pyridin-3-ylacetamide for maximum efficacy.

Synthesis Methods

The synthesis of 2-(3-chloro-2-methyl-N-(4-methylphenyl)sulfonylanilino)-N-pyridin-3-ylacetamide involves several steps. The first step involves the reaction of 2-aminopyridine with acetyl chloride to form 2-acetylpyridine. The second step involves the reaction of 2-acetylpyridine with 4-methylphenylsulfonyl chloride to form 2-(4-methylphenylsulfonyl)pyridine. The third step involves the reaction of 2-(4-methylphenylsulfonyl)pyridine with 3-chloro-2-methylphenyl isocyanate to form 2-(3-chloro-2-methyl-N-(4-methylphenyl)sulfonyl)pyridine. The final step involves the reaction of 2-(3-chloro-2-methyl-N-(4-methylphenyl)sulfonyl)pyridine with N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride and N-hydroxysuccinimide to form 2-(3-chloro-2-methyl-N-(4-methylphenyl)sulfonylanilino)-N-pyridin-3-ylacetamide.

Scientific Research Applications

2-(3-chloro-2-methyl-N-(4-methylphenyl)sulfonylanilino)-N-pyridin-3-ylacetamide has been widely used in scientific research due to its ability to selectively inhibit GSK-3. GSK-3 is involved in various cellular processes such as glycogen metabolism, gene expression, and cell cycle regulation. Inhibition of GSK-3 by 2-(3-chloro-2-methyl-N-(4-methylphenyl)sulfonylanilino)-N-pyridin-3-ylacetamide has been shown to have therapeutic potential in various diseases such as diabetes, cancer, and neurodegenerative disorders. 2-(3-chloro-2-methyl-N-(4-methylphenyl)sulfonylanilino)-N-pyridin-3-ylacetamide has also been used in stem cell research to maintain pluripotency and self-renewal of embryonic stem cells and induced pluripotent stem cells.

properties

CAS RN

6481-30-7

Product Name

2-(3-chloro-2-methyl-N-(4-methylphenyl)sulfonylanilino)-N-pyridin-3-ylacetamide

Molecular Formula

C21H20ClN3O3S

Molecular Weight

429.9 g/mol

IUPAC Name

2-(3-chloro-2-methyl-N-(4-methylphenyl)sulfonylanilino)-N-pyridin-3-ylacetamide

InChI

InChI=1S/C21H20ClN3O3S/c1-15-8-10-18(11-9-15)29(27,28)25(20-7-3-6-19(22)16(20)2)14-21(26)24-17-5-4-12-23-13-17/h3-13H,14H2,1-2H3,(H,24,26)

InChI Key

RZWLNHAXRBIWIR-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CN=CC=C2)C3=C(C(=CC=C3)Cl)C

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CN=CC=C2)C3=C(C(=CC=C3)Cl)C

Origin of Product

United States

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